molecular formula C8H10BrNO2S B13323547 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B13323547
M. Wt: 264.14 g/mol
InChI Key: HGMBKFVSNMIVOI-UHFFFAOYSA-N
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Description

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a tert-butyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid typically involves multi-step reactionsThe reaction conditions often involve the use of bromine, caesium carbonate, triethylamine, and DMAP in solvents like chloroform and acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bromine: For bromination reactions.

    Caesium Carbonate: As a base in substitution reactions.

    Triethylamine and DMAP: As catalysts in various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid include:

  • 5-Bromo-2,4-dimethyl-1,3-thiazole
  • 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide
  • 2-Amino-5-bromothiazole

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and materials.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

5-bromo-4-tert-butyl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C8H10BrNO2S/c1-8(2,3)4-5(9)13-6(10-4)7(11)12/h1-3H3,(H,11,12)

InChI Key

HGMBKFVSNMIVOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)C(=O)O)Br

Origin of Product

United States

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